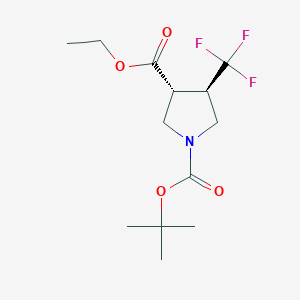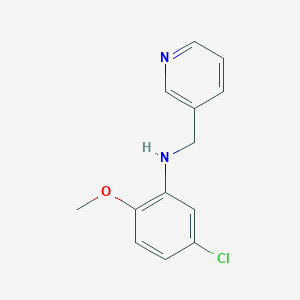
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridin-3-ylmethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the aniline core.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxyaniline: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties.
2-methoxy-N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, affecting its reactivity and applications.
5-chloro-N-(pyridin-3-ylmethyl)aniline: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
InChI 键 |
ZKWMMJRPWKBFBC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


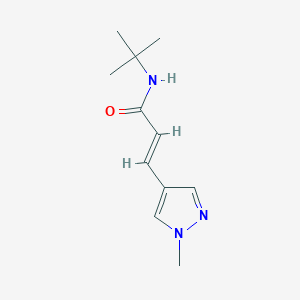
![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)


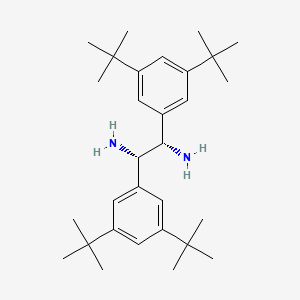
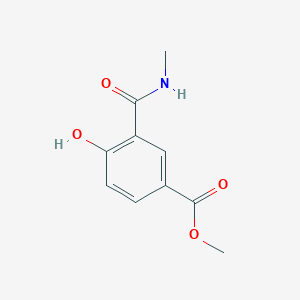
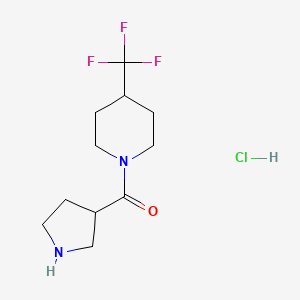
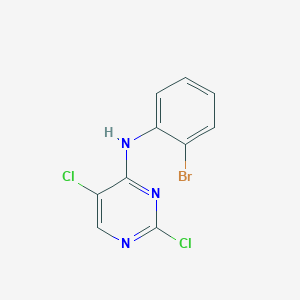
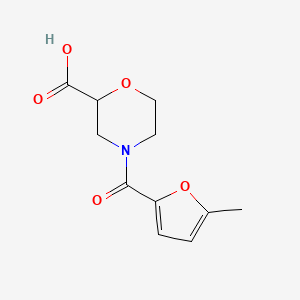

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
